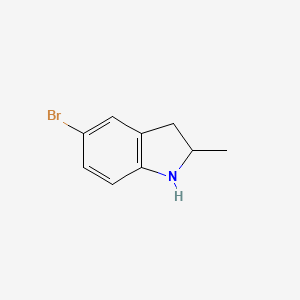

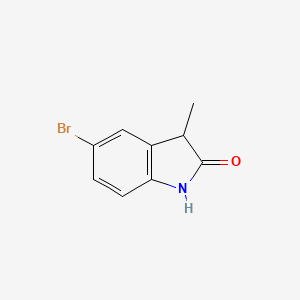

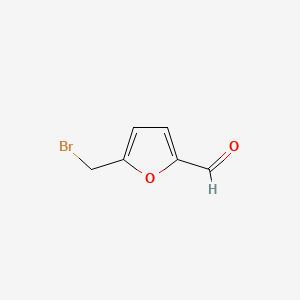

5-Bromo-3-methylindolin-2-one

Overview

Description

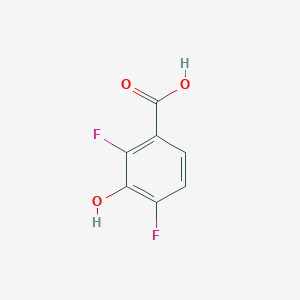

5-Bromo-3-methylindolin-2-one is a chemical compound with the CAS Number: 90725-49-8 . It has a molecular weight of 226.07 and is typically stored in a dry room at normal temperature . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 5-Bromo-3-methylindolin-2-one involves the use of N-Bromosuccinimide in acetonitrile at -15℃ for 1 hour . The reaction is then diluted with water and extracted with EtOAc for three times . The combined organic phase is washed with brine, dried over Na2SO4, and concentrated under reduced pressure to give a residue which is purified by silica gel column chromatography to afford the compound .Physical And Chemical Properties Analysis

5-Bromo-3-methylindolin-2-one is a solid compound . It is stored in a dry room at normal temperature . The compound has a molecular weight of 226.07 and its linear formula is C9H8BrNO .Scientific Research Applications

Alzheimer’s Disease Treatment

“5-Bromo-3-methylindolin-2-one” derivatives have been used in the search for novel bioactive molecules, particularly as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are currently used clinically to treat Alzheimer’s disease (AD). Two compounds were found to be the most potent in inhibition of AChE with inhibition percentages of 51 and 50% when tested at the concentration of 100µM .

Anticancer Agent

In cytotoxic evaluation against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer), some compounds exhibited strong cytotoxicity . One compound was particularly potent with IC50 values as low as 0.65µM, even more potent than adriamycin, a positive control . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could be promising for further development as an anticancer agent.

Antioxidant Activity

In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could have potential as antioxidants, although further research is needed to confirm this.

Anti-Inflammatory Activity

Indole-based chalcone derivatives, including “5-Bromo-3-methylindolin-2-one”, have been reported as COX-1 and COX-2 inhibitors . These enzymes are involved in the inflammatory response, suggesting that “5-Bromo-3-methylindolin-2-one” derivatives could have potential as anti-inflammatory agents.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . While specific studies on “5-Bromo-3-methylindolin-2-one” are not mentioned, the broader class of indole derivatives has shown promise in this area.

Antimicrobial Activity

Again, while specific studies on “5-Bromo-3-methylindolin-2-one” are not mentioned, indole derivatives have shown antimicrobial activity . This suggests that “5-Bromo-3-methylindolin-2-one” derivatives could also have potential in this area.

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a heterocyclic building block used in various chemical syntheses .

Mode of Action

It is often used as a precursor in the synthesis of more complex molecules . The compound’s interaction with its targets and the resulting changes are subject to the specific context of the chemical reaction it is involved in.

properties

IUPAC Name |

5-bromo-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOFFHLFYJVUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477291 | |

| Record name | 5-Bromo-3-methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylindolin-2-one | |

CAS RN |

90725-49-8 | |

| Record name | 5-Bromo-3-methylindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(tert-Butoxycarbonyl)amino]-5-bromopyrimidine](/img/structure/B1280695.png)

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)